molecular formula C17H20N2O2 B15063871 Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- CAS No. 88350-29-2

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-

Cat. No.: B15063871
CAS No.: 88350-29-2
M. Wt: 284.35 g/mol
InChI Key: LGHDRIVSFGSNML-UHFFFAOYSA-N
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Description

Properties

CAS No.

88350-29-2

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-cyclohexyl-2-quinolin-8-yloxyacetamide

InChI

InChI=1S/C17H20N2O2/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h4-7,10-11,14H,1-3,8-9,12H2,(H,19,20)

InChI Key

LGHDRIVSFGSNML-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of quinolin-8-ol with cyclohexylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: Utilized in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)-
  • CAS Number : 88350-29-2
  • Molecular Formula : C₁₇H₂₀N₂O₂
  • Molecular Weight : 284.35 g/mol .

Structural Features: The compound consists of an acetamide backbone with a cyclohexyl group attached to the nitrogen atom and a 8-quinolinyloxy moiety at the 2-position.

Applications :
Primarily used as a laboratory chemical and intermediate in the synthesis of complex organic compounds .

Hazard Profile :
Classified under GHS as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335). Precautionary measures include wearing protective gear .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name (CAS Number) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Targets References
Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- (88350-29-2) C₁₇H₂₀N₂O₂ 284.35 8-Quinolinyloxy, cyclohexyl Laboratory intermediate
N-Cyclohexyl-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide (Compound 7) C₂₂H₂₆N₇O₄ 452.20 Purine ring, dipropyl groups A2A adenosine receptor agonist
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4f) C₁₁H₁₇N₃O₂ 223.23 Imidazolone ring Synthetic intermediate (El-Saghier reaction)
N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide (1008018-85-6) C₁₆H₂₁N₃O₂ 287.36 Quinoxaline ring, tetrahydro scaffold Pharmaceutical intermediate
N-(2-Chloro-8-hydroxy-7-quinolinyl)acetamide (1432063-16-5) C₁₁H₉ClN₂O₂ 236.65 Chloro and hydroxyl groups on quinoline Undisclosed (structural analog)

Physicochemical Properties

  • Lipophilicity: The quinoline and cyclohexyl groups in the target compound enhance lipophilicity compared to the more polar imidazolone (4f) or hydrazone (5h) derivatives .
  • Solubility: Data gaps exist for the target compound ( notes missing physical properties), but analogs like 4f and 5h are likely less water-soluble due to aromatic and aliphatic substituents.

Biological Activity

Acetamide, N-cyclohexyl-2-(8-quinolinyloxy)- is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.35 g/mol

The compound features a cyclohexyl group and an 8-quinolinyloxy moiety, which contribute to its solubility and reactivity. The acetamide functional group enhances these properties, making it a valuable scaffold for further chemical modifications .

Biological Activity

Research indicates that N-cyclohexyl-2-(8-quinolinyloxy)-acetamide exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity :
    • The compound has been shown to intercalate with DNA, suggesting potential use as an anticancer agent. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines .
  • Enzyme Interaction :
    • It interacts with specific enzymes involved in metabolic pathways, which may lead to novel therapeutic strategies. The compound's ability to modulate enzyme activity is crucial for its potential applications in drug development .
  • Antimicrobial Properties :
    • Preliminary studies suggest moderate activity against gram-positive bacteria. Compounds with similar structures have shown varying degrees of antimicrobial effectiveness, indicating that structural modifications could enhance this activity .

The mechanism of action for N-cyclohexyl-2-(8-quinolinyloxy)-acetamide involves interactions with molecular targets such as enzymes and receptors. These interactions modulate their activity, leading to the observed biological effects. For instance, its ability to intercalate with DNA may disrupt cellular replication processes in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerIntercalation with DNA; inhibition of cell proliferation
AntimicrobialModerate activity against gram-positive bacteria
Enzyme InteractionModulation of metabolic pathways

Case Studies

  • Anticancer Efficacy :
    In vitro studies demonstrated that N-cyclohexyl-2-(8-quinolinyloxy)-acetamide effectively reduced the viability of cancer cell lines such as TK-10 and HT-29, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing :
    A series of derivatives were tested against various bacterial strains, revealing that those with specific functional groups exhibited enhanced antimicrobial properties compared to simpler acetamide analogues .

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